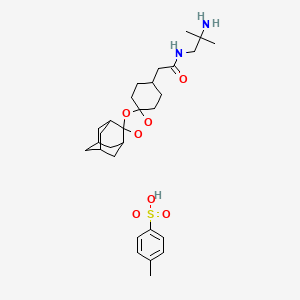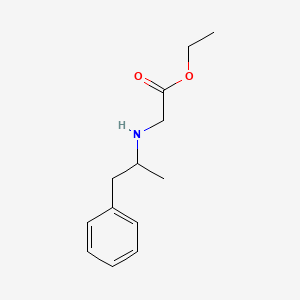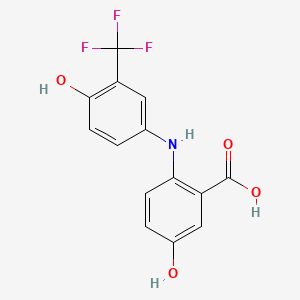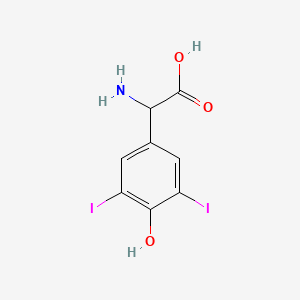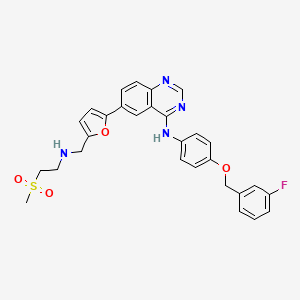
Deschloro Lapatinib
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deschloro Lapatinib is a derivative of Lapatinib, a well-known dual tyrosine kinase inhibitor used primarily in the treatment of HER2-positive breast cancer. This compound lacks the chlorine atom present in Lapatinib, which may influence its pharmacological properties and interactions with biological targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Deschloro Lapatinib involves several key steps, starting from commercially available starting materials. The process typically includes:
Formation of the Quinazoline Core: This involves the cyclization of appropriate aniline derivatives with formamide or similar reagents under high-temperature conditions.
Substitution Reactions:
Final Coupling: The final step involves coupling the substituted quinazoline with a suitable amine derivative to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Purification Techniques: Such as recrystallization and chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Deschloro Lapatinib undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic substitution reactions on the quinazoline core.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Solvents: Commonly used solvents include dimethyl sulfoxide (DMSO), acetonitrile, and methanol.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives of this compound, which may have different pharmacological properties.
Aplicaciones Científicas De Investigación
Deschloro Lapatinib has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of halogen substitution on pharmacological activity.
Biology: Investigated for its interactions with cellular proteins and potential as a therapeutic agent.
Medicine: Explored for its efficacy in treating HER2-positive cancers and other malignancies.
Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mecanismo De Acción
Deschloro Lapatinib exerts its effects by inhibiting the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). By binding to the ATP-binding site of these receptors, it prevents their autophosphorylation and subsequent activation of downstream signaling pathways, leading to inhibition of tumor cell growth and proliferation.
Comparación Con Compuestos Similares
Similar Compounds
Lapatinib: The parent compound, containing a chlorine atom.
Erlotinib: Another tyrosine kinase inhibitor targeting EGFR.
Gefitinib: Similar to Erlotinib, used in the treatment of non-small cell lung cancer.
Uniqueness
Deschloro Lapatinib is unique due to the absence of the chlorine atom, which may result in different pharmacokinetics and pharmacodynamics compared to Lapatinib. This structural difference can influence its binding affinity, efficacy, and safety profile.
Propiedades
Fórmula molecular |
C29H27FN4O4S |
|---|---|
Peso molecular |
546.6 g/mol |
Nombre IUPAC |
N-[4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine |
InChI |
InChI=1S/C29H27FN4O4S/c1-39(35,36)14-13-31-17-25-10-12-28(38-25)21-5-11-27-26(16-21)29(33-19-32-27)34-23-6-8-24(9-7-23)37-18-20-3-2-4-22(30)15-20/h2-12,15-16,19,31H,13-14,17-18H2,1H3,(H,32,33,34) |
Clave InChI |
RZEMPBRXCDBLDH-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC=C(C=C4)OCC5=CC(=CC=C5)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,3aS,3bS,5aS,9aR,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B13413001.png)
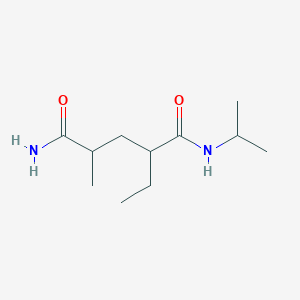

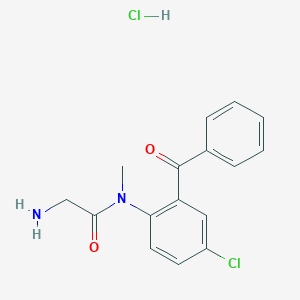

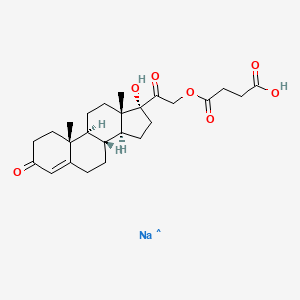
![6-(2-Chlorophenyl)-2-[(dimethylamino)methylene]-2,4-dihydro-8-nitro-1H-imidazo[1,2-a][1,4]benzodiazepin-1-one](/img/structure/B13413048.png)
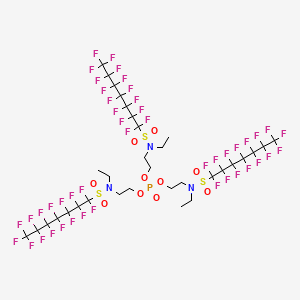
![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl methyl hydrogen phosphate](/img/structure/B13413057.png)
![2-[1-[[(1S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-(2-prop-1-en-2-ylphenyl)propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B13413059.png)
